1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid

Description

1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a morpholine-4-carbonyl substituent at the 3-position and three methyl groups (1,2,2-trimethyl substitution) on the cyclopentane ring. This compound is listed in CymitQuimica’s catalog of high-purity heterocyclic compounds as a synthetic intermediate or fine chemical, though specific applications remain undisclosed in available literature .

Properties

IUPAC Name |

1,2,2-trimethyl-3-(morpholine-4-carbonyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHHEQAIXQSHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

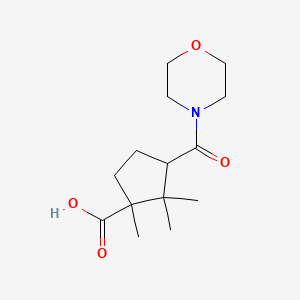

The compound's structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇N₁O₃ |

| CAS Number | Not specified |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation, indicating potential applications in cancer therapy.

Case Studies

- Antimicrobial Study :

- Antitumor Research :

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 1,2,2-Trimethyl-3-(morpholine-4-carbonyl) | Moderate | Significant |

| Lunatin 1 (Peptide from scorpion venom) | High | High |

| Morpholine derivatives | Variable | Moderate |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 213.27 g/mol. Its structure features a cyclopentane ring substituted with trimethyl and morpholine groups, which contribute to its unique chemical behavior and potential interactions in biological systems .

Medicinal Chemistry Applications

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The structural features allow for interactions with biological targets involved in tumor progression, making it a candidate for further investigation in cancer therapeutics .

- Antiviral Potential : Research indicates that polyamide derivatives can be optimized to target RNA structures in negative-strand RNA viruses. The morpholine moiety may enhance the binding affinity to viral RNA, suggesting potential applications in antiviral drug development .

- Peptide Inhibition : The compound's structural analogs have been studied for their ability to inhibit specific protein phosphatases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition could lead to the development of novel therapeutic agents targeting these pathways .

Polymer Science Applications

- Polyamide Synthesis : The compound can serve as a monomer in the synthesis of polyamides, which are known for their mechanical strength and thermal stability. These polymers can be tailored for specific applications in engineering thermoplastics .

- Functionalization of Fibers : The introduction of this compound into polyamide fibers may enhance their functional properties, such as increased resistance to environmental degradation or improved mechanical performance .

Material Engineering Applications

- Thermoplastic Engineering : As a component in thermoplastic formulations, 1,2,2-trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid can improve the thermal and mechanical properties of materials used in automotive and aerospace industries .

- Surface Modification : The compound's ability to modify surface properties can be exploited in creating coatings that enhance adhesion or provide protective barriers against corrosion or wear .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous cyclopentanecarboxylic acid derivatives:

Key Observations:

- However, the target’s morpholine is directly conjugated via a carbonyl group, whereas ’s compound uses a morpholine-ethoxy linker .

- Carboxylic Acid vs. Ester: The target compound retains a free carboxylic acid group, contrasting with Metcaraphen (ester) and the terpenoid derivative (ester). This acidity may influence solubility and reactivity in synthetic pathways .

Stability and Reactivity Considerations

- The morpholine-4-carbonyl group in the target compound may enhance hydrolytic stability compared to esters (e.g., Metcaraphen), which are prone to enzymatic cleavage .

- The bicyclic terpenoid derivative () likely exhibits higher lipophilicity due to its fused ring system, contrasting with the target compound’s polar morpholine group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,2-trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid, and how can reaction conditions be optimized for high-purity yields?

- Methodological Answer : The compound’s synthesis likely involves cyclopentanecarboxylic acid derivatives functionalized with morpholine and methyl groups. A general approach includes:

Esterification/Saponification : Hydrolysis of ester precursors (e.g., cyclopentane esters) under basic conditions (1M NaOH) followed by acid quenching (1M HCl) to yield carboxylic acids .

Morpholine Conjugation : Amide bond formation between the cyclopentanecarboxylic acid intermediate and morpholine-4-carbonyl chloride using coupling agents (e.g., DCC or EDC).

- Optimization : Monitor reaction progress via TLC (40% EtOAc in hexanes) and purify via recrystallization (EtOAc/hexanes) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic techniques?

- Methodological Answer :

- GC-MS : Analyze volatile derivatives (e.g., methyl esters) to confirm molecular weight and fragmentation patterns. Compare retention indices with cyclopentanecarboxylic acid analogs .

- HPLC : Determine lipophilicity (log k) using reversed-phase C18 columns; correlate with computational models to validate substituent effects .

- NMR : Assign stereochemistry using NOESY for methyl group orientation and COSY for cyclopentane ring conformation.

Advanced Research Questions

Q. What conformational dynamics arise from the 1,2,2-trimethyl and morpholine-4-carbonyl substituents, and how do these influence intermolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve asymmetric units to identify torsional angles and steric effects from methyl groups. For example, similar compounds exhibit interhelical interactions via π-stacking or hydrogen bonding with morpholine’s carbonyl .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy-minimized conformers and predict packing behavior in coordination polymers .

Q. How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR) for derivatives of this compound?

- Methodological Answer :

- Case Study : If GC-MS identifies a cyclopentane ester derivative (e.g., 3-methylene-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester) but NMR suggests aliphatic branching, cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for esters vs. ~1650 cm⁻¹ for amides) .

- Hyphenated Techniques : Use LC-MS/MS to isolate and re-analyze conflicting peaks, ensuring no co-elution or degradation during sample preparation.

Q. What strategies are effective for incorporating this compound into coordination polymers or nanomaterials?

- Methodological Answer :

- Chelation : Utilize the carboxylic acid group to bind metal ions (e.g., Ag⁺, Cu²⁺). For example, asymmetric cyclopentane-carboxylic acid derivatives form helical chains with AgSCN-phenanthroline complexes, stabilized by hydrogen bonds from morpholine .

- Self-Assembly : Adjust solvent polarity (e.g., DMF/MeOH mixtures) to control nucleation and crystal growth for tailored porosity or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.